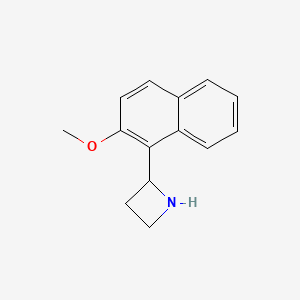

2-(2-Methoxynaphthalen-1-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)azetidine |

InChI |

InChI=1S/C14H15NO/c1-16-13-7-6-10-4-2-3-5-11(10)14(13)12-8-9-15-12/h2-7,12,15H,8-9H2,1H3 |

InChI Key |

NIGJCMKGRIEDGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3CCN3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxynaphthalen 1 Yl Azetidine and Analogues

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a formidable challenge in synthetic organic chemistry due to the inherent ring strain. Nevertheless, several effective strategies have been developed, broadly categorized into intramolecular and intermolecular approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the formation of the azetidine ring, typically involving the formation of a carbon-nitrogen bond.

One prominent method involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. acs.orgorganic-chemistry.orgnih.govrsc.org This approach utilizes a directing group, such as a picolinamide (B142947) (PA) auxiliary, to facilitate the cyclization of acyclic amine substrates. organic-chemistry.orgnih.gov The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, enabling the transformation of γ-C(sp³)–H bonds into C–N bonds to form the azetidine ring with high diastereoselectivity. organic-chemistry.org This methodology has been shown to be effective for a range of substrates, including those that lead to the formation of complex polycyclic azetidine scaffolds. lookchem.com

Another significant intramolecular approach is the regioselective aminolysis of epoxides. Lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org This reaction is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The catalytic system promotes a C3-selective intramolecular aminolysis, effectively constructing the azetidine ring. nih.gov

| Intramolecular Cyclization Method | Catalyst/Reagent | Key Features | Potential Applicability for 2-(2-Methoxynaphthalen-1-yl)azetidine |

| Palladium-Catalyzed C(sp³)-H Amination | Pd(OAc)₂, Picolinamide (PA) auxiliary | High diastereoselectivity, tolerates various functional groups. organic-chemistry.org | A suitable precursor with a methoxynaphthalene moiety and a tethered amine with a PA directing group could be cyclized. |

| Lanthanide-Catalyzed Epoxide Aminolysis | La(OTf)₃ | High yields, tolerance of acid-sensitive and Lewis basic groups. nih.govfrontiersin.org | A cis-3,4-epoxy amine precursor containing the 2-methoxynaphthalene (B124790) group could undergo regioselective cyclization. |

Intermolecular [2+2] Cycloaddition Reactions (Aza-Paternò-Büchi Reaction)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing azetidines. rsc.orgnih.govresearchgate.net This reaction has traditionally been challenging due to competing photochemical pathways of the imine component. rsc.org

Early examples of this reaction often required the use of cyclic imines to prevent E/Z isomerization upon photoexcitation. rsc.orgnih.gov However, recent advancements have expanded the scope of the aza-Paternò-Büchi reaction to include acyclic imines, particularly through the use of visible-light photocatalysis. researchgate.netdigitellinc.comnih.govacs.orgchemrxiv.org These methods often employ a photosensitizer to facilitate the triplet energy transfer to the imine or alkene, promoting the desired cycloaddition. researchgate.netacs.org The reaction can be performed both inter- and intramolecularly, with the intramolecular variant providing access to complex, fused azetidine structures. acs.orgnih.gov The substrate scope for the alkene component is broad, including both electron-rich and unactivated alkenes. rsc.orgacs.org

For the synthesis of a 2-aryl azetidine like this compound, an imine derived from 2-methoxy-1-naphthaldehyde (B1195280) could be reacted with a suitable alkene under photochemical conditions. The regioselectivity of the cycloaddition would be a critical factor to control.

| Aza-Paternò-Büchi Reaction Variant | Light Source | Key Features | Potential Substrates for this compound Synthesis |

| Traditional UV-mediated | UV light | Often requires cyclic imines to prevent isomerization. rsc.org | Imine of 2-methoxy-1-naphthaldehyde and an alkene. |

| Visible-Light-Mediated | Visible light (e.g., blue LEDs) | Milder conditions, broader substrate scope, including acyclic imines. researchgate.netnih.gov | Imine of 2-methoxy-1-naphthaldehyde and various alkenes. |

| Intramolecular Visible-Light-Mediated | Visible light | Access to complex, fused azetidine architectures. acs.orgnih.gov | A molecule containing both the 2-methoxynaphthalene-derived imine and a tethered alkene. |

Ring Contraction Methodologies

The synthesis of azetidines can also be achieved through the ring contraction of larger, five-membered heterocyclic rings, such as pyrrolidinones. rsc.orgnih.gov A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov In this process, a nucleophile attacks the carbonyl group, leading to the opening of the pyrrolidinone ring. The resulting intermediate then undergoes an intramolecular SN2 reaction, displacing the bromide and forming the four-membered azetidine ring. rsc.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine structure. nih.gov A related concept, the aza-quasi-Favorskii rearrangement, has been developed for the synthesis of highly substituted aziridines and could potentially be adapted for azetidines. nih.govresearchgate.net

Strain-Release Homologation Approaches

A modern and powerful strategy for the modular synthesis of azetidines involves the strain-release homologation of highly strained precursors like 1-azabicyclo[1.1.0]butanes. bohrium.comorganic-chemistry.orgacs.org In this approach, azabicyclo[1.1.0]butyl lithium is generated in situ and trapped with a boronic ester. bohrium.comacs.org The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with concomitant cleavage of the central C-N bond, driven by the release of ring strain, to afford the homologated azetidinyl boronic ester. bohrium.comacs.org This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. bohrium.com The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. bohrium.com To synthesize this compound, a boronic ester derived from 2-methoxynaphthalene could be employed in this reaction.

Functionalization of the Azetidine Core

Once the azetidine ring is formed, further functionalization can introduce additional complexity and diversity.

Direct C(sp³)–H Functionalization and Amination

Direct C(sp³)–H functionalization of the azetidine ring is a highly desirable transformation as it allows for the modification of the core structure without the need for pre-installed functional groups. Palladium-catalyzed C(sp³)-H amination has been successfully applied to the synthesis of the azetidine ring itself and demonstrates the potential for functionalizing C-H bonds adjacent to the nitrogen atom. acs.orgorganic-chemistry.orgnih.govrsc.org

Furthermore, the amination of functionalized azetidines can be achieved through various methods. For instance, azetidines can be N-functionalized through reactions such as reductive amination or SN2 reactions with alkyl halides. The synthesis of azetidin-3-ones via oxidative allene (B1206475) amination provides a handle for further functionalization at the C3 position. nih.gov The resulting ketone can be subjected to a variety of transformations to introduce diverse substituents.

| Functionalization Method | Reagents/Catalysts | Description |

| Direct C(sp³)–H Amination | Palladium catalysts | Intramolecular cyclization to form the azetidine ring, with potential for intermolecular functionalization. acs.orgorganic-chemistry.org |

| Reductive Amination | Aldehydes/Ketones, Reducing agents | N-functionalization of the azetidine nitrogen. |

| SN2 Alkylation | Alkyl halides | N-alkylation of the azetidine. |

| Oxidative Allene Amination | Electrophilic oxygen sources | Synthesis of azetidin-3-ones, providing a ketone handle for further reactions. nih.gov |

Diastereoselective Alkylation and Chemoselective Displacement

Diastereoselective alkylation is a key strategy for introducing substituents onto the azetidine ring in a stereocontrolled manner. This approach is crucial for creating specific stereoisomers, which is often a requirement for biologically active molecules. The inherent ring strain of azetidines influences their reactivity, making them unique substrates in organic synthesis. rsc.orgrsc.org Recent advancements have focused on direct and stereoselective C(sp³)–H functionalization and diastereoselective alkylation to create more complex azetidine derivatives. rsc.org

One notable method involves the iodine-mediated cyclization of homoallylic amines, which proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines. nih.gov The resulting iodo-azetidines can undergo further functionalization through nucleophilic displacement of the iodine atom, allowing for the introduction of various substituents with retention of stereochemistry. nih.gov

Chemoselective displacement reactions are also vital for the synthesis of functionalized azetidines. These reactions allow for the selective modification of one functional group in the presence of others. For instance, in a molecule with multiple potential leaving groups, conditions can be optimized to displace only a specific one, enabling precise structural modifications. A palladium-catalyzed mechanism has been described where a tosylate group is displaced intramolecularly to form the azetidine ring, a method that demonstrates excellent functional group tolerance. rsc.org

Table 1: Examples of Diastereoselective Reactions in Azetidine Synthesis

| Reaction Type | Key Features | Reference |

| Iodine-Mediated Cyclization | Forms cis-2,4-iodo-azetidines; allows for subsequent nucleophilic displacement. | nih.gov |

| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines to form 2,3-disubstituted azetidines with high regio-, enantio-, and diastereoselectivity. | acs.org |

| Intramolecular Aminolysis of Epoxy Amines | La(OTf)₃-catalyzed regioselective ring-opening to form azetidines. | frontiersin.org |

Reactions with Organometallic Reagents (e.g., Grignard coupling)

Organometallic reagents, such as Grignard reagents, are powerful tools for forming carbon-carbon bonds in the synthesis of azetidine derivatives. These reagents can be used to introduce a wide variety of substituents onto the azetidine ring.

Recent research has highlighted the coupling of azetidines with Grignard reagents as a significant advancement in their synthesis. rsc.org For example, the addition of alkenylmetal reagents to 1-Boc-3-azetidinone followed by further transformations can lead to the formation of functionalized azetidines. acs.org

While direct Grignard coupling to form the this compound is a plausible route, the reactivity of the Grignard reagent must be carefully controlled to avoid unwanted side reactions, given the strained nature of the azetidine ring. The choice of catalyst and reaction conditions is critical to ensure high yields and selectivity.

Incorporation of the Naphthalene (B1677914) and Methoxy (B1213986) Moieties

The synthesis of this compound specifically requires the construction of key precursors containing the naphthalene and methoxy groups, followed by strategies to link this moiety to the azetidine ring.

Synthesis of Key Naphthalene Precursors (e.g., (2-methoxynaphthalen-1-yl)methanamine (B155987), 2-(2-methoxynaphthalen-1-yl)acetaldehyde)

The synthesis of precursors such as (2-methoxynaphthalen-1-yl)methanamine and 2-(2-methoxynaphthalen-1-yl)acetaldehyde (B2534516) is a critical first step. These molecules provide the necessary carbon framework and functional groups for subsequent cyclization or coupling reactions to form the final azetidine product. The synthesis of these precursors often starts from commercially available naphthalene derivatives, which are then functionalized through a series of standard organic transformations.

Coupling Strategies for Naphthalene-Azetidine Linkage

Several strategies can be employed to form the bond between the naphthalene moiety and the azetidine ring. One common approach is through intramolecular cyclization of a precursor that already contains both the naphthalene group and a suitable leaving group for ring closure. For example, a 1,3-amino alcohol or a 1,3-haloamine bearing the 2-methoxynaphthalen-1-yl group can undergo base-promoted intramolecular cyclization to form the azetidine ring. researchgate.net

Another powerful method is the [2+2] cycloaddition reaction. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to forming functionalized azetidines. nih.gov In the context of this compound, an imine derived from a naphthalene aldehyde could react with a suitable alkene under photochemical conditions to yield the desired product. Visible light-mediated photocatalysis has emerged as a mild and efficient way to promote these reactions. nih.gov

Stereoselective Synthesis of Enantiopure Azetidine-Naphthalene Structures

Achieving enantiopurity is often a critical goal in the synthesis of pharmacologically active compounds. For this compound, this means controlling the stereochemistry at the C2 position of the azetidine ring.

Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, a copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent enantioselectivity. acs.org A similar strategy could potentially be adapted for the synthesis of enantiopure 2-substituted azetidines.

Another approach is the diastereoselective synthesis followed by chiral resolution. For example, a racemic mixture of the azetidine can be prepared and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like azetidines to reduce environmental impact and improve sustainability. These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency.

In the context of azetidine synthesis, several green chemistry strategies are being explored:

Photocatalysis: The use of visible light photocatalysis, as seen in some aza Paternò-Büchi reactions, avoids the need for high-energy UV light and can often be performed under milder conditions with lower catalyst loadings. nih.gov

Catalytic Methods: The development of highly efficient catalytic systems, such as the lanthanide-catalyzed intramolecular aminolysis of epoxides, reduces the need for stoichiometric reagents and minimizes waste. frontiersin.org

Atom Economy: Reactions with high atom economy, such as [2+2] cycloadditions, are inherently greener as they incorporate a larger proportion of the starting materials into the final product.

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and sustainable.

Reactivity and Chemical Transformations of the 2 2 Methoxynaphthalen 1 Yl Azetidine Scaffold

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile pathway to functionalized acyclic amines. researchgate.net These transformations are typically initiated by nucleophilic attack or acid catalysis, which alleviates the ring strain. For an unsymmetrically substituted compound like 2-(2-methoxynaphthalen-1-yl)azetidine, the regioselectivity of the ring-opening is a critical aspect, with cleavage occurring at either the C2-N or C4-N bond.

Nucleophilic ring-opening is a primary transformation pathway for azetidines, though the parent ring is often stable enough to require activation. magtech.com.cn This is commonly achieved by converting the ring nitrogen into a better leaving group, for example, by N-sulfonylation (e.g., with a tosyl group) or by quaternization to form an azetidinium salt. magtech.com.cnnih.gov

For 2-aryl-substituted azetidines, nucleophilic attack is regioselectively directed to the C2 position (the benzylic carbon). magtech.com.cniitk.ac.in The aryl group stabilizes the developing negative charge in the transition state of an SN2-type reaction or a carbocationic intermediate in an SN1-type pathway. magtech.com.cnnih.goviitk.ac.in In the case of this compound, the naphthalenyl group is expected to strongly favor nucleophilic attack at the C2 carbon, leading to selective cleavage of the C2-N bond. Studies on N-tosylated 2-aryl azetidines have shown that they undergo regioselective ring-opening with various nucleophiles. nih.goviitk.ac.in However, reactions involving optically active N-tosyl azetidines with aryl borates as nucleophiles have been shown to proceed with racemization, suggesting a process with significant carbocationic character. nih.govresearchgate.net

| Nucleophile (Nu-) | Activating Group (R) | Expected Product |

|---|---|---|

| Thiophenolate (PhS-) | Tosyl (Ts) | N-(3-phenylthio-3-(2-methoxynaphthalen-1-yl)propyl)tosylamide |

| Azide (N3-) | Benzyl (B1604629) (Bn) | 1-(3-azido-1-(2-methoxynaphthalen-1-yl)propyl)azetidine |

| Cyanide (CN-) | Methyl (Me) | 4-(methylamino)-4-(2-methoxynaphthalen-1-yl)butanenitrile |

| Phenoxide (PhO-) | Tosyl (Ts) | N-(3-(2-methoxynaphthalen-1-yl)-3-phenoxypropyl)tosylamide |

This table presents hypothetical products based on established reactivity patterns of 2-aryl azetidines.

Azetidines are susceptible to degradation and ring-opening under acidic conditions. nih.govacs.org The reaction is initiated by the protonation of the basic azetidine nitrogen, forming a highly reactive azetidinium ion. researchgate.netnih.gov This positively charged intermediate is readily attacked by nucleophiles, including the counter-ion of the acid or the solvent.

In the case of this compound, protonation activates the ring for nucleophilic attack. The subsequent cleavage is expected to be highly regioselective. The C2 position, being a benzylic-type carbon, is well-suited to stabilize a partial or full positive charge, thus favoring the cleavage of the C2-N bond. rsc.org This pathway is supported by studies on other N-substituted aryl azetidines, which undergo acid-mediated decomposition via intramolecular nucleophilic attack, a process initiated by N-protonation. nih.govacs.orgnih.gov The stability of such compounds in acidic media is inversely related to the pKa of the azetidine nitrogen; a lower pKa leads to less protonation and greater stability. nih.gov

| Acidic Condition | Nucleophile | Expected Product |

|---|---|---|

| HCl (conc.) | Cl- | 1-(3-chloro-1-(2-methoxynaphthalen-1-yl)propyl)amine |

| H2SO4 in H2O | H2O | 3-amino-3-(2-methoxynaphthalen-1-yl)propan-1-ol |

| Acetic Acid (AcOH) | AcO- | 3-amino-3-(2-methoxynaphthalen-1-yl)propyl acetate |

This table illustrates plausible outcomes of acid-catalyzed ring cleavage based on general azetidine reactivity.

Direct photoinduced ring-opening of simple azetidines is not a commonly reported transformation. The primary focus of photochemical reactions involving azetidines has been on their synthesis via the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition of an imine and an alkene. researchgate.netnih.govnih.govspringernature.com

However, some photochemical strategies employ a 'build and release' approach where a strained azetidine intermediate is first formed photochemically and then undergoes a subsequent ring-opening reaction. beilstein-journals.org For instance, α-aminoacetophenones can undergo a Norrish-Yang cyclization upon irradiation to form azetidinols, which are then susceptible to ring-opening upon the addition of electrophiles like electron-deficient ketones. beilstein-journals.org It is conceivable that direct irradiation of this compound with UV light could induce homolytic cleavage of the strained C-C or C-N bonds to form diradical intermediates, which could then lead to various rearranged or fragmented products. Nevertheless, this remains a speculative pathway in the absence of specific research on this compound class.

Ring-Expansion Reactions to Higher Heterocycles

Ring expansion provides a powerful method to convert strained four-membered rings into more complex and often more stable five- or seven-membered heterocycles. nih.govmagtech.com.cn A well-established method for the one-carbon ring expansion of azetidines to pyrrolidines involves the reaction with a metallocarbene, generated from a diazo compound, to form an azetidinium ylide intermediate. nih.gov This ylide then undergoes a rapid beilstein-journals.orgnih.gov-Stevens rearrangement to furnish the ring-expanded pyrrolidine (B122466) product. magtech.com.cnnih.gov

Applying this logic, this compound would be expected to react with a carbene source, such as ethyl diazoacetate in the presence of a copper or rhodium catalyst. This would likely produce a 2-substituted-5-(2-methoxynaphthalen-1-yl)pyrrolidine derivative. Another approach involves the intramolecular N-alkylation of azetidines bearing a suitable side chain at the C2 position, which forms a bicyclic azetidinium ion that can be opened by nucleophiles to yield pyrrolidines or even azepanes. nih.gov

| Reagent | Catalyst | Expected Product Class |

|---|---|---|

| Ethyl Diazoacetate | Rh2(OAc)4 or Cu(acac)2 | 2-Ethoxycarbonyl-5-(2-methoxynaphthalen-1-yl)pyrrolidine |

| Dimethyl diazomalonate | Cu(OTf)2 | Dimethyl 5-(2-methoxynaphthalen-1-yl)pyrrolidine-2,2-dicarboxylate |

This table shows potential ring-expansion products based on known azetidine chemistry.

Derivatization and Functional Group Interconversions on the Azetidine Ring

The this compound scaffold possesses a secondary amine (N-H) that serves as a prime site for derivatization without disrupting the core ring structure. nih.govnih.gov This allows for the synthesis of a diverse library of analogues with modified properties. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation with alkyl halides or via reductive amination can introduce various alkyl groups onto the nitrogen atom. nih.gov Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. It is noted that N-alkylation reactions must be carefully controlled, as prolonged reaction times or reactive electrophiles can lead to quaternization followed by undesired ring cleavage. researchgate.net N-sulfonylation, typically with sulfonyl chlorides like p-toluenesulfonyl chloride, is another common modification. nih.gov These N-functionalization reactions are crucial as the substituent on the nitrogen atom significantly modulates the chemical reactivity and biological properties of the azetidine ring. uniba.it

| Reagent Class | Example Reagent | Product Class |

|---|---|---|

| Acyl Halide | Acetyl Chloride | N-acetyl-2-(2-methoxynaphthalen-1-yl)azetidine |

| Alkyl Halide | Benzyl Bromide | N-benzyl-2-(2-methoxynaphthalen-1-yl)azetidine |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-tosyl-2-(2-methoxynaphthalen-1-yl)azetidine |

| Isocyanate | Phenyl Isocyanate | N-phenylcarbamoyl-2-(2-methoxynaphthalen-1-yl)azetidine |

This table outlines common N-functionalization reactions for the azetidine scaffold.

Stability and Degradation Pathways Under Various Conditions

The stability of the this compound scaffold is highly dependent on the ambient conditions. While generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts, the inherent ring strain makes them prone to degradation, particularly under acidic conditions. rsc.org

Acidic Conditions: As discussed in section 3.1.2, the azetidine ring is highly susceptible to degradation in acidic environments. The primary degradation pathway involves protonation of the ring nitrogen to form an azetidinium ion, which subsequently undergoes nucleophilic attack and ring cleavage. nih.govnih.gov The rate of this degradation is linked to the basicity of the azetidine nitrogen. nih.gov

Basic and Neutral Conditions: Under neutral or basic conditions, the azetidine ring is generally stable. nih.gov However, the presence of certain functionalities can induce instability. For instance, N-substituted azetidines with a pendant nucleophilic group (like an amide) can undergo intramolecular ring-opening. nih.govacs.org As a free base, azetidines may also undergo spontaneous oligomerization with accompanying ring cleavage, although this is less common for sterically hindered derivatives. researchgate.net

Metabolic Degradation: The strained azetidine ring can also be a site for metabolic degradation. A potential pathway involves metabolic ring-opening through nucleophilic attack by biological thiols, such as glutathione (B108866), a process that can be catalyzed by glutathione S-transferase enzymes. acs.orgresearchgate.net

| Condition | Stability | Primary Degradation Pathway |

|---|---|---|

| Acidic (e.g., pH < 4) | Low | Protonation of nitrogen followed by nucleophilic ring-opening. nih.govnih.gov |

| Neutral (pH ~7) | High | Generally stable, potential for slow oligomerization. researchgate.net |

| Basic (e.g., pH > 10) | High | Generally stable. |

| Thermal | Moderate | Thermally stable to a degree, but high temperatures can induce decomposition. |

| Photolytic (UV) | Low-Moderate | Potential for homolytic bond cleavage, though not a primary degradation route. |

| Metabolic | Moderate | Susceptible to enzymatic ring-opening, e.g., by glutathione. acs.org |

This table summarizes the expected stability and degradation pathways of the azetidine scaffold.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(2-Methoxynaphthalen-1-yl)azetidine, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons and the 2-methoxynaphthalen moiety. The protons on the four-membered azetidine ring typically appear as complex multiplets in the aliphatic region. The proton at the C2 position, being adjacent to the naphthalene (B1677914) ring, would be shifted downfield. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely around 3.9 ppm. chemicalbook.com The seven aromatic protons of the naphthalene ring system would resonate in the downfield region (typically 7.0-8.0 ppm), with characteristic splitting patterns determined by their positions and couplings.

¹³C NMR: The carbon spectrum would complement the proton data. It would show distinct signals for each carbon atom in the molecule. The carbons of the azetidine ring would appear in the aliphatic region of the spectrum. The methoxy carbon would have a characteristic chemical shift around 55 ppm. The ten carbons of the naphthalene ring would produce a cluster of signals in the aromatic region (105-160 ppm). The application of 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unequivocally assigning each proton and carbon signal. nih.gov

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ | 2.0 - 2.5 | Multiplet |

| Azetidine CH₂ | 3.5 - 4.0 | Multiplet |

| Azetidine CH | 4.5 - 5.0 | Multiplet |

| Methoxy CH₃ | ~3.9 | Singlet |

| Naphthalene Ar-H | 7.0 - 8.0 | Multiplets |

Note: This is a predictive table based on analogous structures.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration for the secondary amine of the azetidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the azetidine ring would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the naphthalene ring would appear just above 3000 cm⁻¹. The spectrum would also show C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region and a strong C-O stretching band for the methoxy ether group, typically around 1250 cm⁻¹. chemicalbook.comnist.gov

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | 1230 - 1270 | Strong |

Note: This is a predictive table based on analogous structures.

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation patterns of azetidines are highly dependent on the substitution pattern and typically involve cleavage of the strained four-membered ring. capes.gov.br

Common fragmentation pathways would likely include the loss of ethylene (B1197577) (C₂H₄) from the azetidine ring or cleavage to form a stable methoxynaphthalen-containing fragment. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the parent molecule and its fragments with high accuracy.

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods reveal connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would precisely determine bond lengths, bond angles, and torsion angles. This technique would also reveal the puckering of the azetidine ring and the relative orientation of the naphthalene substituent. researchgate.net The crystal packing would show intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, that stabilize the crystal lattice. researchgate.net

Analysis of Chiral Centers and Stereoisomerism

The structure of this compound contains a stereocenter at the C2 position of the azetidine ring—the carbon atom to which the 2-methoxynaphthalen group is attached. The presence of this single chiral center means the molecule can exist as a pair of enantiomers: (R)-2-(2-Methoxynaphthalen-1-yl)azetidine and (S)-2-(2-Methoxynaphthalen-1-yl)azetidine. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of optically active, single-enantiomer forms of such compounds is a significant area of chemical research. rsc.orgnih.gov

Conformational Preferences and Dynamics of the Azetidine Ring

The four-membered azetidine ring is not planar due to ring strain, which is estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net It adopts a puckered conformation to relieve some of this strain. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered forms.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction dynamics.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For the synthesis of azetidine (B1206935) rings, several pathways can be computationally explored. For instance, the intramolecular cyclization of a precursor molecule can be modeled to determine the activation energy barrier and the geometry of the transition state.

In the context of forming the azetidine ring of 2-(2-Methoxynaphthalen-1-yl)azetidine, DFT could be used to model a [2+2] photocycloaddition, a common method for synthesizing four-membered rings. chemrxiv.org Theoretical calculations can help predict the stereochemical outcome and the feasibility of such reactions under various conditions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, offering a deeper understanding of the synthetic process.

Table 1: Hypothetical DFT Data for a Key Reaction Step in Azetidine Synthesis

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant Complex | B3LYP/6-31G(d) | -850.12345 | 0.0 |

| Transition State | B3LYP/6-31G(d) | -850.09876 | 15.5 |

| Product | B3LYP/6-31G(d) | -850.15432 | -19.4 |

Note: The data in this table is illustrative and based on typical values for such reactions.

The four-membered azetidine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. DFT calculations can quantify this ring strain energy. This is typically done by comparing the energy of the cyclic molecule with that of a suitable acyclic reference compound through an isodesmic or homodesmotic reaction scheme.

Understanding the ring strain is crucial as it influences the chemical reactivity and stability of the azetidine ring. nih.gov For this compound, the bulky methoxynaphthalene substituent could potentially influence the puckering of the azetidine ring, and DFT can predict the most stable conformation and the energetic barrier to ring inversion.

DFT provides a reliable means of predicting various spectroscopic properties. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.netnih.gov Similarly, by computing the vibrational frequencies, an infrared (IR) spectrum can be simulated.

These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds. For this compound, predicted NMR and IR spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can point to conformational isomers or unexpected electronic effects.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Property | Atom/Bond | Predicted Value | Experimental Value |

| ¹H NMR Shift (ppm) | Azetidine C2-H | 4.15 | 4.10 |

| ¹³C NMR Shift (ppm) | Azetidine C2 | 65.8 | 65.2 |

| IR Frequency (cm⁻¹) | C-N stretch | 1250 | 1245 |

Note: The data in this table is hypothetical and serves to illustrate the application.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vistas.ac.inrjptonline.org It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can place this compound into the binding site of a target protein. The resulting complex can then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. researchgate.net

For example, docking studies of azetidine-naphthalene derivatives against the main protease (Mpro) of SARS-CoV-2 have revealed important interactions with residues like Glu166, Cys145, and Gln192. researchgate.net Similar analyses for this compound could identify its potential biological targets and the key residues involved in binding.

Docking programs use scoring functions to estimate the binding affinity of a ligand to a target, often expressed as a binding energy or a docking score. researchgate.net These scores help in ranking different compounds based on their predicted potency. The simulations also predict the most likely binding mode or conformation of the ligand within the active site.

By performing molecular docking of this compound against a panel of disease-relevant proteins, researchers can hypothesize its potential therapeutic applications. The predicted binding affinities and modes provide a rational basis for designing more potent and selective analogs.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| AutoDock Vina | -8.5 | TYR23, PHE88 | Pi-Pi stacking |

| Glide | -7.9 | LYS12, ASP101 | Hydrogen bond |

| GOLD | -9.2 | LEU25, VAL45 | Hydrophobic |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational flexibility and solvation effects of this molecule can be inferred from computational studies on its constituent moieties and related structures. The dynamic behavior of this compound is primarily dictated by the interplay between the rigid, planar naphthalene (B1677914) ring system and the puckered, more flexible azetidine ring.

The conformational landscape of this compound is largely defined by the rotational freedom around the single bond connecting the azetidine ring to the naphthalene group. This rotation would be subject to steric hindrance between the hydrogen atoms on the azetidine ring and the methoxy (B1213986) group and perihydrogen on the naphthalene ring. Computational studies on analogous proline-containing peptides show that the four-membered azetidine ring can adopt a puckered structure. nih.gov The degree of this puckering in this compound would be influenced by the bulky substituent.

Molecular dynamics simulations on other azetidine derivatives have been employed to understand their structural stability and interactions. researchgate.net For this compound, MD simulations would likely reveal fluctuations in the puckering of the azetidine ring and oscillations around the torsional angle of the naphthalene-azetidine bond.

The solvation effects on this compound are expected to be significant due to the presence of both hydrophobic (naphthalene) and polar (methoxy and azetidine nitrogen) regions. In polar solvents, such as water, the polar groups would engage in hydrogen bonding and dipole-dipole interactions, influencing the molecule's orientation and potentially stabilizing specific conformations. nih.gov Conversely, in nonpolar solvents, intramolecular forces and steric effects would be more dominant in determining the preferred conformation. Computational models can predict the influence of solvents on molecular properties, and for similar molecules, it has been shown that increasing solvent polarity can affect the population of different conformational states. nih.govasianresassoc.org

A hypothetical molecular dynamics simulation could provide data on key dihedral angles and the puckering amplitude of the azetidine ring, as illustrated in the conceptual data table below.

| Dihedral Angle (Naphthyl-C-C-N) | Azetidine Ring Puckering Amplitude (Å) | Solvent |

| 60° ± 15° | 0.15 ± 0.05 | Water |

| 75° ± 20° | 0.12 ± 0.04 | Chloroform |

Note: The data in this table is hypothetical and serves to illustrate the type of information that could be obtained from a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified in the reviewed literature, the principles of QSAR can be applied to understand which of its molecular features might be crucial for potential biological activity.

QSAR studies on various azetidine derivatives have demonstrated the importance of certain molecular descriptors in predicting their biological effects. For instance, studies on azetidine-2-carbonitriles with antimalarial activity revealed that descriptors related to polarizability are highly influential. nih.gov Other QSAR models for antimicrobial 2-azetidinone derivatives have highlighted the significance of topological parameters and molecular connectivity indices. nih.govchalcogen.ro For a series of antibacterial 2-azetidinone derivatives, descriptors such as atomic valence connectivity index and element counts were found to be important for their activity. researchgate.net

For this compound, a QSAR model would likely incorporate a range of descriptors to capture its unique structural characteristics. These could include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These would account for the influence of the methoxy group on the electron distribution of the naphthalene ring.

Steric Descriptors: These would quantify the bulk and shape of the molecule, which is significantly influenced by the large naphthalene moiety.

Hydrophobic Descriptors: The lipophilicity, largely determined by the naphthalene ring, would be a critical parameter for predicting interactions with biological membranes.

A hypothetical QSAR model for a series of analogs of this compound could take the form of a linear equation, as shown conceptually below.

pIC50 = β0 + β1(LogP) + β2(Polarizability) + β3(Dipole Moment) + ...

Where pIC50 is the measure of biological activity, and the β coefficients represent the contribution of each descriptor.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Enzyme Inhibition Studies

The therapeutic potential of small molecules is often rooted in their ability to selectively inhibit enzymes that are critical to pathological processes. Research into 2-(2-Methoxynaphthalen-1-yl)azetidine and its related structures has explored their effects on several key enzyme classes.

Protease Enzyme Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. To date, specific studies detailing the inhibitory activity of this compound against SARS-CoV-2 Mpro have not been reported in the available scientific literature. The development of inhibitors for this enzyme remains an active area of research, focusing on compounds that can bind to its catalytic dyad (Cys145–His41) and disrupt its function.

VEGFR-2 Inhibitory Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. While direct studies on this compound are not available, various derivatives containing the naphthalene (B1677914) moiety have demonstrated significant VEGFR-2 inhibitory potential.

For instance, a novel 3-(hydrazonomethyl)naphthalene-2-ol derivative was shown to effectively inhibit the VEGFR-2 enzyme with a half-maximal inhibitory concentration (IC₅₀) of 37 nM. tandfonline.comnih.gov In another study, a series of naphthalene-chalcone hybrids were evaluated, with one compound, in particular, showing potent VEGFR-2 inhibition with an IC₅₀ value of 0.098 µM. uniba.it These findings suggest that the naphthalene scaffold is a promising feature for the design of effective VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Naphthalene Derivatives

Thymidylate Synthase Enzyme Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Consequently, TS is a well-established target for anticancer drugs. nih.gov There is currently no published research specifically investigating the inhibitory effects of this compound or its close structural analogs on thymidylate synthase. The major classes of TS inhibitors are typically folate or nucleotide analogs. nih.gov

Phospholipase A2 (PLA2) Enzyme Inhibition (for azetidinone derivatives)

Phospholipase A2 (PLA2) enzymes are involved in a variety of inflammatory processes through their role in hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. The azetidinone (or β-lactam) ring, a structural variant of the azetidine (B1206935) core, has been incorporated into inhibitors of this enzyme family.

One study identified a β-lactam compound, 3,3-Dimethyl-6-(3-lauroylureido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, as a dose-dependent inhibitor of cytosolic phospholipase A₂ (cPLA₂). tandfonline.com This compound was found to act as a competitive, reversible inhibitor that partitions into the phospholipid bilayer to compete with the natural substrate at the lipid/water interface. tandfonline.com The IC₅₀ for this azetidinone derivative against human recombinant cPLA₂ was 72 µM. tandfonline.com

Receptor Binding and Modulation Studies (e.g., Sigma-1 receptor ligands)

The sigma-1 (σ₁) receptor is an intracellular chaperone protein implicated in a range of neurological functions and diseases. Compounds containing a methoxynaphthalene moiety, structurally similar to this compound, have been synthesized and evaluated as high-affinity sigma-1 receptor ligands.

A series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives featuring various methyl-substituted piperidine (B6355638) rings (a common bioisostere for the azetidine ring in ligand design) were developed to probe sigma-receptor affinities. Within this series, the 4-methylpiperidine (B120128) derivative with a propyl linker (compound 31) emerged as an exceptionally potent sigma-1 ligand, displaying a binding affinity (Ki) of 0.030 nM. nih.gov Another compound, a 3,3-dimethylpiperidine (B75641) derivative (compound 26), also showed very high affinity with a Ki of 0.35 nM and was noted for its high selectivity over the sigma-2 receptor. nih.gov These studies highlight the crucial role of the methoxynaphthalene group in achieving high-affinity binding to the sigma-1 receptor.

Table 2: Sigma-1 Receptor Binding Affinities of N-[ω-(6-Methoxynaphthalen-1-yl)alkyl]piperidine Derivatives

Cellular Pathway Modulation (e.g., Apoptosis induction in cancer cell lines)

The ability to induce apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The naphthalene scaffold is a component of numerous compounds that have demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines.

For example, a series of novel naphthalene-substituted triazole spirodienones showed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values in the nanomolar to low micromolar range. The most active compound (6a) was found to induce apoptosis and cause cell cycle arrest in MDA-MB-231 cells. researchgate.net

Another study on sulphonamide derivatives bearing a naphthalene moiety identified a compound (5c) with potent antiproliferative activity against MCF-7 (breast cancer) and A549 cell lines, with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. This compound was shown to significantly arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cells. nih.gov Furthermore, naphthalene-modified metallosalen complexes have been shown to induce apoptosis with high selectivity in A375 melanoma and H292 non-small cell lung cancer cells. nih.gov

Table 3: Antiproliferative and Pro-Apoptotic Activity of Naphthalene Derivatives in Cancer Cell Lines

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

The antimicrobial potential of the azetidine scaffold, a core component of this compound, has been a subject of extensive research. While specific studies on this compound are not prevalent, the broader class of azetidine and azetidin-2-one (B1220530) (β-lactam) derivatives has demonstrated significant activity against a range of microbial pathogens. This activity is often attributed to the strained four-membered ring, which can interact with essential microbial enzymes.

Antibacterial and Antifungal Activity:

Naphthalene-based analogs bearing an azetidinone nucleus have been investigated for their pharmacological potential. xiahepublishing.com The fusion of a naphthalene ring, known for its antimicrobial properties, with an azetidinone moiety can lead to compounds with potent activity. xiahepublishing.comekb.eg For instance, some synthesized naphthylamine analogs containing an azetidin-2-one ring exhibited broad-spectrum antibacterial activity, in some cases comparable to the standard drug ampicillin. xiahepublishing.comresearchgate.net Similarly, certain derivatives have shown remarkable antifungal activity against strains like Candida albicans and Aspergillus niger. xiahepublishing.comijpronline.com

The mechanism of action for many β-lactam antibiotics, which contain the azetidin-2-one ring, involves the inhibition of bacterial cell wall synthesis. jocpr.com The substituents on the azetidine ring play a crucial role in determining the spectrum and potency of antimicrobial action. nih.govwisdomlib.org For example, the presence of electron-withdrawing groups on substituted phenyl azetidine-2-one derivatives has been correlated with higher antibacterial activity. nih.gov

Below is a table summarizing the antimicrobial activities of various azetidine derivatives as reported in the literature.

| Compound Type | Target Microorganisms | Observed Activity | Reference |

| Naphthylamine-Azetidinone Analogs | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum antibacterial activity | xiahepublishing.comresearchgate.net |

| Naphthylamine-Azetidinone Analogs | Candida albicans | Remarkable antifungal activity | xiahepublishing.com |

| Substituted Phenyl Azetidine-2-one Derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, sometimes comparable to ampicillin | nih.gov |

| Azetidine Analogs | Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Potent antimicrobial agents | ijpronline.com |

| Azetidine Analogs | Candida albicans, Aspergillus niger | High antifungal activity | ijpronline.com |

Antiviral Activity:

The exploration of azetidine derivatives has also extended to their potential as antiviral agents. nih.gov While many tested compounds have shown weak to moderate activity against a panel of viruses including Herpes simplex virus, Human Coronavirus, and Influenza B virus, the potential for this class of compounds remains an area of active investigation. nih.gov Recently, Assembly Biosciences Inc. has identified certain azetidine compounds as useful for the treatment of herpes simplex virus (HSV) infections, with some exemplified compounds showing antiviral activity against HSV-1 and HSV-2. bioworld.com This suggests that with appropriate structural modifications, the azetidine scaffold could be a valuable pharmacophore for the development of new antiviral therapies.

Neuroprotective Effects and Associated Mechanisms (for azetidinone derivatives)

While direct studies on the neuroprotective effects of this compound are not available, research into structurally related azetidinone derivatives has shown promise in this area. The azetidinone ring is a key feature of various biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including those targeting the central nervous system.

The potential neuroprotective mechanisms of azetidinone derivatives are thought to be multifaceted. These may include the modulation of neurotransmitter systems, inhibition of enzymes involved in neurodegeneration, and the reduction of oxidative stress within the brain. The rigid structure of the azetidine ring can allow for specific interactions with biological targets, leading to desired pharmacological effects. Further research is necessary to elucidate the specific pathways through which azetidinone derivatives may exert neuroprotective effects and to explore the potential of compounds like this compound in this context.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Azetidine-containing compounds have been recognized for a variety of pharmacological activities, including antioxidant properties. nih.gov The ability of a compound to act as an antioxidant is crucial in combating the detrimental effects of oxidative stress, which is implicated in numerous diseases.

Derivatives of azetidin-2-one have been synthesized and evaluated for their antioxidant capabilities. jmchemsci.com In some studies, these compounds have demonstrated good results in antioxidant activity screenings. jmchemsci.com The mechanism of action for these antioxidant effects often involves the scavenging of free radicals. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant potential of new compounds, and some azetidine and azetidin-2-one derivatives have shown promising activity in this assay. researchgate.net

The presence of a naphthalene moiety, as in this compound, could potentially contribute to the antioxidant profile of the molecule. Naphthalene and its derivatives have been a subject of interest for their diverse biological activities, which can include antioxidant effects. The combination of the azetidine ring and the methoxynaphthalene group may lead to a synergistic effect, enhancing the molecule's ability to neutralize free radicals. However, specific studies on this compound are required to confirm its antioxidant potential and to understand its mechanism of action.

| Compound Class | Assay | Finding | Reference |

| Azetidine-2-one derivative | Antioxidant activity screening | Exhibited good results | jmchemsci.com |

| Azetidines and azetidine-2-ones | DPPH radical scavenging | Promising activity | researchgate.net |

Derivatization, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies

Systematic Modification of the Naphthalene (B1677914) Moiety

The introduction of various substituents onto the naphthalene ring of 2-arylazetidine systems can profoundly impact their biological efficacy and chemical behavior. While direct studies on 2-(2-Methoxynaphthalen-1-yl)azetidine are limited, research on analogous structures, such as naphthalenyl-substituted azetidin-2-ones, provides valuable insights. For instance, the electronic nature of substituents on the aromatic ring has been shown to be a determinant of activity. In a series of related N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl)acetamide derivatives, the biological activity was found to be dependent on the electron-withdrawing nature of the substituted groups on the phenyl ring. This suggests that modulating the electronic properties of the naphthalene ring in this compound could similarly tune its biological function.

The position of substituents is also a critical factor. The methoxy (B1213986) group at the 2-position of the naphthalene ring in the parent compound is a key feature. Studies on other methoxy-containing bioactive molecules have shown that the position of this group can significantly affect biological properties. For example, in a series of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations, an ortho-methoxy group resulted in more favorable biological properties for myocardial perfusion imaging compared to meta or para positioning. nih.gov This was attributed to accelerated radioactivity clearance from the liver. nih.gov This highlights the importance of the spatial arrangement of the methoxy group and suggests that shifting it to other positions on the naphthalene ring of this compound could drastically alter its pharmacokinetic profile and, consequently, its biological activity.

Furthermore, the azetidine (B1206935) ring itself can influence the reactivity of the attached aryl group. It has been demonstrated that the azetidine ring can act as a directing group in the ortho-C-H functionalization of arenes. nih.gov This directing ability is influenced by the coordinating capacity of the azetidine nitrogen. nih.gov In 2-arylazetidines bearing a methoxy group on the aryl ring, this effect was still prominent, allowing for regioselective functionalization. nih.gov This intrinsic property can be exploited for the synthesis of derivatives with substituents at specific positions ortho to the azetidine linkage, which might not be accessible through conventional synthetic routes.

To illustrate the potential impact of naphthalene substitution, the following table summarizes hypothetical modifications based on principles observed in related compound series.

| Modification | Rationale | Predicted Impact on Activity/Property |

| Varying the position of the methoxy group (e.g., to the 4-, 6-, or 7-position) | Altering the electronic and steric environment. | Could affect target binding and metabolic stability. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at various positions | Modulating the electronic character of the naphthalene ring. | Potentially enhances or diminishes biological activity based on the target's electronic requirements. |

| Introduction of electron-donating groups (e.g., -CH₃, -OH) at various positions | Increasing electron density on the naphthalene ring. | May influence binding affinity and metabolic pathways. |

| Introduction of bulky substituents (e.g., tert-butyl) | Probing steric tolerance at the binding site. | Could enhance selectivity or lead to a loss of activity due to steric hindrance. |

The point of attachment of the azetidine ring to the naphthalene moiety is another crucial determinant of the molecule's three-dimensional structure and its potential interactions with a biological target. The parent compound features a linkage at the 1-position of the naphthalene ring. Moving the azetidine substituent to the 2-position would create a structurally distinct isomer with a different spatial projection of the azetidine ring relative to the fused ring system.

Modifications of the Azetidine Ring

The azetidine ring, a strained four-membered heterocycle, offers several avenues for modification that can influence the compound's biological activity, physicochemical properties, and metabolic stability.

The introduction of substituents at the 3- and 4-positions of the azetidine ring can significantly alter the molecule's conformational preferences and introduce new points of interaction with a biological target. For instance, in a series of azetidine-containing dipeptide inhibitors of the human cytomegalovirus (HCMV), modifications at the C-terminus, which is analogous to substitution on the azetidine ring, had a profound impact on antiviral activity.

While direct SAR data for substitutions on the azetidine ring of 2-(naphthalen-1-yl)azetidines is scarce, general principles from azetidine chemistry suggest that even small substituents can have a significant effect. The strained nature of the azetidine ring can also be leveraged for chemical transformations, although this can also lead to instability under certain conditions. nih.gov For example, acid-mediated intramolecular ring-opening has been observed in certain N-substituted aryl azetidines. nih.gov

The following table outlines potential modifications to the azetidine ring and their rationale.

| Position | Modification | Rationale | Predicted Impact on Activity/Property |

| C3 | Introduction of small alkyl groups (e.g., -CH₃) | Probing for steric pockets in the binding site. | May enhance binding affinity or selectivity. |

| C3 | Introduction of polar groups (e.g., -OH, -NH₂) | Introducing hydrogen bonding capabilities. | Could improve target engagement and aqueous solubility. |

| C4 | Substitution with alkyl or aryl groups | Altering the overall shape and lipophilicity. | Can influence pharmacokinetic properties and target interaction. |

The nitrogen atom of the azetidine ring is a key site for modification. In many bioactive azetidines, the substituent on the nitrogen atom plays a crucial role in determining the biological activity. For a series of aminoalkylazetidines acting as ORL1 receptor ligands, the nature of the N-substituent was a key determinant of potency and selectivity. nih.gov

In the context of this compound, which is a secondary amine, N-alkylation or N-acylation would introduce a variety of functional groups that could modulate the compound's properties. For example, N-benzoylation has been explored in arylpiperidine and arylazetidine FASN inhibitors, where the benzoyl group was a key element for potent enzymatic inhibition.

The basicity of the azetidine nitrogen is another important property that can be tuned through N-substitution. This can have a significant impact on the compound's pharmacokinetic profile, including its absorption and distribution. The pKa of the azetidine nitrogen can also influence its stability, as protonation can facilitate ring-opening in some cases. nih.gov

A summary of potential nitrogen substitution strategies is presented below.

| N-Substituent | Rationale | Predicted Impact on Activity/Property |

| Small alkyl groups (e.g., -CH₃, -C₂H₅) | Increasing lipophilicity and modifying basicity. | May improve cell permeability and alter target binding. |

| Benzyl or substituted benzyl groups | Introducing aromatic interactions. | Could lead to additional binding interactions with the target. |

| Acyl groups (e.g., acetyl, benzoyl) | Introducing a hydrogen bond acceptor and removing basicity. | May alter the binding mode and improve metabolic stability. |

| Carbamates (e.g., Boc group) | Protecting group that can also influence biological activity. | Can modulate lipophilicity and serve as a handle for further functionalization. |

Design Principles for Optimized Analogues

Based on the derivatization strategies and SAR insights from related compound classes, several design principles for creating optimized analogues of this compound can be proposed:

Systematic Exploration of Naphthalene Substituents: A focused library of analogues with diverse electronic and steric properties on the naphthalene ring should be synthesized to comprehensively map the SAR. The position of the methoxy group should be varied to optimize pharmacokinetic properties.

Strategic N-Substitution of the Azetidine Ring: The azetidine nitrogen should be substituted with a variety of small alkyl, arylalkyl, and acyl groups to probe for additional binding interactions and to modulate the physicochemical properties of the molecule.

Judicious Substitution on the Azetidine Ring: Introduction of small substituents at the C3 and C4 positions of the azetidine ring could be explored to fine-tune the conformational rigidity and introduce new interaction points, but care must be taken to avoid introducing excessive steric bulk that could be detrimental to activity.

Isomeric Scaffolds: The synthesis and evaluation of the 2-(naphthalen-2-yl)azetidine (B13620167) isomer is a critical step to understand the importance of the linkage point on the naphthalene ring for biological activity.

Integration of SPR: Throughout the design process, key physicochemical properties such as lipophilicity (logP), aqueous solubility, and metabolic stability should be monitored to ensure that optimized analogues possess drug-like properties.

Scaffold Diversity and Chemical Space Exploration

The this compound scaffold presents multiple avenues for chemical modification to generate a diverse library of compounds for exploring chemical space, particularly in the context of drug discovery for the central nervous system (CNS). researchgate.net The azetidine ring, a four-membered saturated heterocycle, offers a rigid core that can be strategically functionalized to create fused, bridged, and spirocyclic ring systems. researchgate.net

Key Diversification Points:

Azetidine Nitrogen (N1-position): The secondary amine of the azetidine ring is a primary site for derivatization. Alkylation, acylation, sulfonylation, and arylation reactions can introduce a wide array of substituents, influencing the compound's polarity, lipophilicity, and potential for hydrogen bonding. These modifications can significantly impact the molecule's pharmacokinetic properties and target interactions.

Naphthalene Ring: The methoxynaphthalene moiety offers several positions for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic system, which can be crucial for π-π stacking or other interactions with biological targets.

Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to fine-tune the compound's properties.

Diversity-oriented synthesis (DOS) strategies can be employed to systematically explore the chemical space around this scaffold. researchgate.net By creating libraries of analogs with variations at these key positions, researchers can investigate a broad range of biological activities and optimize for desired pharmacological profiles. The inherent three-dimensionality of the azetidine ring makes it a valuable scaffold for generating compounds with diverse shapes, which is an important factor in successful drug development.

Relationship between Structural Features and Pharmacological Profile

The pharmacological profile of this compound and its derivatives would be determined by the interplay of its constituent parts.

The Azetidine Ring:

The azetidine ring is a privileged scaffold in medicinal chemistry. nih.gov Its constrained nature can confer conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and is often a key interaction point with target proteins.

The 2-Aryl Substituent:

The presence of an aryl group at the 2-position of the azetidine ring is a common feature in many biologically active compounds. The nature of this aryl group significantly influences the pharmacological activity. In the case of this compound, the bulky and lipophilic naphthalene ring would likely favor interactions with hydrophobic pockets in target proteins.

The Methoxynaphthalene Moiety:

Naphthalene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The methoxy group at the 2-position of the naphthalene ring is an electron-donating group that can influence the molecule's electronic distribution and metabolic stability. Its position can also direct further substitutions on the naphthalene ring.

Hypothetical Structure-Activity Relationships:

Based on studies of related 2-arylazetidine and naphthalene derivatives, the following SARs can be postulated:

Substituents on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen is critical for activity. Small alkyl or acyl groups may be optimal for fitting into specific binding pockets.

Substituents on the Naphthalene Ring: The addition of polar groups, such as hydroxyl or amino groups, could introduce new hydrogen bonding interactions and alter the solubility of the compound. Conversely, lipophilic substituents might enhance binding to hydrophobic targets.

The following interactive data tables, based on findings from analogous compound series, illustrate potential SAR trends.

Table 1: Hypothetical SAR of N-Substituted 2-Arylazetidine Derivatives

| Compound | R (N-substituent) | Aryl Group | Biological Target | Potency (IC₅₀/EC₅₀) |

| Analog 1a | -H | Phenyl | Target X | Moderate |

| Analog 1b | -CH₃ | Phenyl | Target X | High |

| Analog 1c | -COCH₃ | Phenyl | Target X | Low |

| Analog 1d | -SO₂CH₃ | Phenyl | Target X | Moderate |

| Analog 1e | -Benzyl | Phenyl | Target X | High |

This table is a hypothetical representation based on general SAR principles for 2-arylazetidines and does not represent actual data for this compound.

Table 2: Hypothetical SAR of Naphthalene Ring Modifications

| Compound | Naphthalene Substitution | Biological Target | Potency (IC₅₀/EC₅₀) |

| Analog 2a | 2-Methoxy | Target Y | High |

| Analog 2b | 2-Hydroxy | Target Y | Moderate |

| Analog 2c | 2-Fluoro | Target Y | High |

| Analog 2d | 6-Bromo | Target Y | Low |

| Analog 2e | Unsubstituted | Target Y | Moderate |

This table is a hypothetical representation based on general SAR principles for naphthalene-containing compounds and does not represent actual data for this compound.

Emerging Research Directions and Non Clinical Applications

Azetidines as Versatile Synthons and Building Blocks in Organic Synthesis

Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis. Their inherent ring strain facilitates ring-opening reactions, providing access to a variety of functionalized acyclic amines that might be challenging to synthesize through other methods. The reactivity of the azetidine (B1206935) ring allows for selective bond cleavage, making them useful as synthons for more complex molecules. researchgate.net For instance, azetidin-2-ones (β-lactams) are well-known synthons for a wide range of biologically important compounds beyond antibiotics, including amino acids, peptides, and other heterocyclic systems. researchgate.net The versatility of the azetidine scaffold stems from its ability to be functionalized at various positions, enabling the introduction of diverse substituents that can steer its subsequent chemical transformations. This adaptability makes azetidines attractive starting materials for the construction of novel molecular architectures.

Application as Chiral Templates in Asymmetric Synthesis

Chiral azetidines have emerged as powerful tools in asymmetric synthesis, serving as chiral auxiliaries or templates to control the stereochemical outcome of chemical reactions. The rigid and well-defined three-dimensional structure of the azetidine ring can effectively shield one face of a reacting molecule, directing incoming reagents to the opposite face and thereby inducing high levels of stereoselectivity. The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric azetidines has been reported, and these have been utilized as chiral auxiliaries in asymmetric alkylation reactions. rsc.org The predictable stereochemical control offered by chiral azetidines makes them valuable in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Use as Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, and chiral azetidine derivatives have proven to be effective in this regard. researchgate.net Their rigid conformation and the presence of a nitrogen atom capable of coordinating to metal centers make them excellent candidates for ligand design. researchgate.netnih.gov A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excesses. researchgate.netnih.gov The steric and electronic properties of the azetidine ligand can be fine-tuned by modifying the substituents on the ring, allowing for the optimization of catalytic activity and selectivity for a specific transformation. researchgate.net The concave nature of certain cis-disubstituted azetidines provides a unique chiral pocket around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle. nih.gov

Development of Azetidine-Containing Peptidomimetics and Unnatural Amino Acids

Azetidine-based structures are increasingly being incorporated into peptidomimetics and unnatural amino acids to enhance the pharmacological properties of peptides. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation, better bioavailability, and enhanced receptor affinity and selectivity. The constrained nature of the azetidine ring can pre-organize the peptide backbone into a specific conformation, which can lead to increased potency and selectivity. The synthesis of novel oxetanyl peptides, where an amide bond is replaced by a non-hydrolyzable oxetanylamine fragment, highlights a strategy that could be conceptually extended to azetidine-based analogues. bohrium.com Furthermore, the incorporation of unnatural amino acids, including those with cyclic structures like azetidines, can expand the chemical space available for drug design and lead to the development of highly selective therapeutic agents. ljmu.ac.uk

Materials Science Applications of Azetidine Derivatives (e.g., polymerization)

In the realm of materials science, azetidine derivatives are being explored as monomers for the synthesis of novel polymers. The ring strain of the azetidine ring makes it susceptible to ring-opening polymerization, leading to the formation of polyamines with unique properties. The cationic ring-opening polymerization of azetidine and its derivatives has been studied, and in some cases, can proceed in a "living" manner, allowing for precise control over the polymer's molecular weight and architecture. The resulting polymers, containing repeating azetidine units or their ring-opened forms, can exhibit interesting thermal, mechanical, and chemical properties, making them potentially useful in a variety of applications, from coatings and adhesives to drug delivery systems.

Integration with Photochemistry for Novel Transformations

The intersection of azetidine chemistry with photochemistry has opened up new avenues for the synthesis of complex molecules. Photochemical reactions, often proceeding under mild conditions, can be used to construct or modify the azetidine ring in ways that are not easily achievable through traditional thermal methods. For example, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. rsc.org Recent advances have enabled this reaction to be carried out using visible light, making the synthesis more sustainable and accessible. nih.govnih.gov The photochemical reactivity of molecules containing both a naphthalene (B1677914) and an azetidine moiety could lead to interesting intramolecular transformations, although specific studies on 2-(2-Methoxynaphthalen-1-yl)azetidine in this context are not yet available.

Q & A

Basic: What are the common synthetic routes for 2-(2-Methoxynaphthalen-1-yl)azetidine?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Azetidine Ring Formation : Cyclization reactions using precursors like β-amino alcohols or epoxides under acidic or basic conditions (e.g., DMSO as a solvent at room temperature) .

- Methoxynaphthalene Incorporation : Coupling reactions (e.g., Suzuki or Heck) to attach the 2-methoxynaphthalene moiety to the azetidine core. Electrophilic aromatic substitution may also be employed .

- Functionalization : Post-cyclization modifications, such as sulfonylation using methoxybenzenesulfonyl chloride, to introduce additional groups .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography or recrystallization .

Basic: How is this compound characterized post-synthesis?